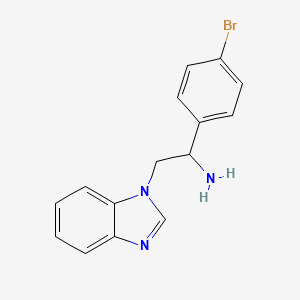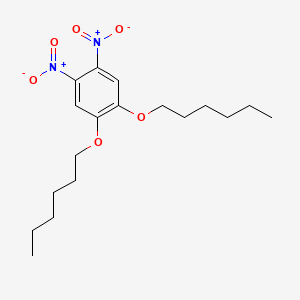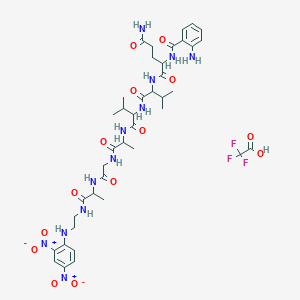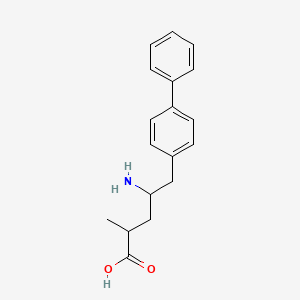
myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH is a synthetic peptide with the molecular formula C60H105N17O12 and a molecular weight of 1256.58 g/mol . This compound is known for its role as a selective cell-permeable inhibitor of protein kinase C (PKC) in intact cells . It is often used in biochemical and physiological research due to its ability to modulate PKC activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Aplicaciones Científicas De Investigación
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in cell signaling studies to investigate the role of PKC in various cellular processes.
Medicine: Potential therapeutic applications in diseases where PKC is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH exerts its effects by inhibiting protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways. The peptide binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-NH2: A similar peptide with an amide group at the C-terminus.
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OMe: A methyl ester derivative of the peptide.
Uniqueness
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH is unique due to its specific sequence and ability to inhibit PKC selectively. This specificity makes it a valuable tool in research for dissecting PKC-mediated signaling pathways and exploring potential therapeutic applications .
Propiedades
Fórmula molecular |
C60H105N17O12 |
|---|---|
Peso molecular |
1256.6 g/mol |
Nombre IUPAC |
5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-(diaminomethylideneamino)-2-[2-[[3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68) |
Clave InChI |
IHPBUIGQYZNWCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)

![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-](/img/structure/B12111102.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)


![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)
